Carzelesin - 119813-10-4

Carzelesin

Catalog Number: EVT-263032
CAS Number: 119813-10-4
Molecular Formula: C41H37ClN6O5
Molecular Weight: 729.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carzelesin is a cyclopropylpyrroloindole prodrug analogue and DNA minor groove binding agent, with antineoplastic activity. After hydrolysis, the cyclopropyl group of carzelesin alkylates N3-adenine in a sequence-selective fashion. This results in tumor growth inhibition.
Source and Classification

Carzelesin, also designated as U-80244, is derived from a series of chemical modifications of pyrroloindole structures. Its classification as a prodrug indicates that it undergoes transformation within the body to become an active form capable of interacting with biological targets. This compound is part of a broader category of anticancer agents that target DNA, specifically by forming covalent adducts that disrupt cellular replication and transcription processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Carzelesin involves several intricate steps designed to produce the desired cyclopropylpyrroloindole structure. The key synthetic route includes the condensation of (S)-N-[2-[1-(chloromethyl)-5-hydroxy-8-methyl-1,2,3,6-tetrahydrobenzo[1,2-b:4,3-b’]dipyrrol-3-ylcarbonyl]-1H-indol-5-yl]-6-(diethylamino)benzofuran-2-carboxamide with phenyl isocyanate. This reaction is facilitated by triethylamine in tetrahydrofuran (THF), resulting in the formation of Carzelesin through a series of controlled chemical reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula for Carzelesin is C41H37ClN6O5, indicating a complex structure with multiple functional groups. The compound features a unique cyclopropyl moiety linked to a pyrroloindole framework, which is essential for its biological activity.

The structural representation can be described using various chemical notation systems:

  • InChI: InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51).

This complex structure contributes to its unique pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Carzelesin undergoes a two-step activation process to become biologically active:

  1. Hydrolysis: The first step involves the hydrolysis of the phenylurethane substituent, resulting in the formation of an intermediate compound known as U-76073.
  2. Ring Closure: The second step is a ring closure reaction that converts U-76073 into the active form U-76074. This active product is responsible for covalently binding to DNA at the N3 position of adenine bases within the minor groove .

This activation pathway highlights the importance of metabolic processes in determining the efficacy of Carzelesin as an anticancer agent.

Mechanism of Action

Process and Data

The mechanism by which Carzelesin exerts its anticancer effects involves selective binding to DNA. Once activated to U-76074, it forms covalent adducts with DNA, leading to disruptions in replication and transcription. This action ultimately triggers cell cycle arrest and apoptosis in cancer cells. Studies have shown that Carzelesin demonstrates significant potency against various cancer cell lines and solid tumors while exhibiting relatively low toxicity towards normal cells .

In preclinical models, Carzelesin has shown remarkable efficacy against mouse L1210 leukemia and pancreatic ductal adenocarcinoma, achieving up to 97% tumor growth inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carzelesin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It exhibits variable solubility depending on the solvent system used.

The stability and reactivity of Carzelesin are crucial for its function as an anticancer drug; it must be sufficiently stable in circulation while being readily activated within target tissues.

Applications

Scientific Uses

Carzelesin has been primarily investigated for its applications in oncology. Its ability to selectively target cancer cells makes it a valuable candidate for further development in cancer therapeutics. Research continues into optimizing its formulation and delivery methods to enhance its efficacy and minimize side effects.

Mechanisms of Action and Molecular Targets

DNA Minor Groove Binding and Sequence-Specific Alkylation

Carzelesin exerts its biological activity through highly selective binding to the minor groove of DNA, followed by covalent alkylation of specific nucleotide bases. The molecular architecture of carzelesin features three critical domains: a DNA-binding subunit that confers binding specificity to AT-rich regions, a linker segment that optimally positions the molecule within the minor groove, and a CPI alkylating unit responsible for the formation of permanent DNA lesions [3].

The binding preference of carzelesin centers around 5'-AATTA-3' sequences, with additional affinity for 5'-TTTT-3' and 5'-TATA-3' sites [9]. This sequence selectivity stems from the compound's ability to establish van der Waals contacts and hydrogen bonds with the floor and walls of the minor groove, creating an optimal fit within regions exhibiting narrow minor groove width. The molecular geometry of these AT-rich sequences provides complementary curvature to the carzelesin molecule, enabling deep penetration into the minor groove that positions the CPI moiety for nucleophilic attack.

The alkylation reaction initiates through cyclopropane ring activation, where the electron-deficient carbon undergoes nucleophilic attack by the N3 position of adenine (specifically at the 3'-end of the recognition sequence). This reaction results in the formation of a covalent carbon-nitrogen bond between the drug and DNA, creating a monoadduct that fundamentally alters DNA architecture. Unlike platinum-based agents that primarily target guanine residues, carzelesin's adenine-specific alkylation represents a novel targeting mechanism with significant biological implications [3] [9].

Table 1: Sequence-Specific Alkylation Preferences of DNA-Targeting Agents

CompoundPrimary DNA Target SiteBinding LocationCovalent Bond Formation
Carzelesin5'-AATTA-3' (Adenine N3)Minor grooveCyclopropyl ring to adenine N3
Cisplatin5'-GG-3' (Guanine N7)Major groovePlatinum to guanine N7
Carboplatin5'-GG-3' (Guanine N7)Major groovePlatinum to guanine N7
Duocarmycin SA5'-TTA-3' (Adenine N3)Minor grooveCyclopropyl ring to adenine N3
Anthramycin5'-Pu-G-Pu-3' (Guanine N2)Minor grooveImine to guanine N2

Role of Cyclopropylpyrroloindole (CPI) Analogues in Covalent DNA Adduct Formation

The CPI pharmacophore constitutes the molecular engine driving carzelesin's extraordinary cytotoxic potency. This structural motif undergoes a sophisticated activation mechanism that enables precise covalent modification of DNA. The CPI unit features a highly strained cyclopropane ring adjacent to an electron-deficient pyrroloindole system, creating a molecular configuration primed for ring opening upon interaction with DNA [3] [9].

The alkylation process proceeds through a stepwise mechanism beginning with non-covalent association within the minor groove. As carzelesin achieves optimal positioning, the electron-deficient carbon at the cyclopropane ring junction becomes susceptible to nucleophilic attack by the adenine N3 atom. This attack triggers cyclopropane ring opening and formation of a covalent bond between the drug and DNA base. The reaction proceeds through a spiro-cyclobutane transition state that ultimately collapses into the final adduct structure, characterized by an irreversible carbon-nitrogen bond at the adenine N3 position [9].

The stereoelectronic properties of the CPI unit significantly influence carzelesin's biological activity. The presence of a chloromethyl substituent on the CPI subunit enhances electrophilic character at the cyclopropane ring, facilitating nucleophilic attack. Additionally, the asymmetric center adjacent to the cyclopropane ring dictates stereospecific binding orientation within the minor groove, influencing both sequence recognition efficiency and alkylation kinetics. The molecular architecture ensures that carzelesin functions as a prodrug, requiring activation through carboxylesterase-mediated hydrolysis to liberate the active CPI moiety (U-76,073) before DNA binding can occur [3].

Table 2: Molecular Events in Carzelesin-DNA Adduct Formation

Activation StepMolecular ProcessStructural RequirementBiological Consequence
Prodrug activationHydrolysis of ester linkageCarboxylesterase recognition siteLiberation of active CPI moiety
DNA recognitionMinor groove bindingCurved molecular architecturePositioning at AT-rich sequences
Non-covalent complexHydrogen bonding and van der Waals contactsComplementary functional groupsPreorganization for alkylation
Nucleophilic attackAdenine N3 attack on cyclopropaneElectron-deficient cyclopropaneCovalent bond initiation
Bond rearrangementCyclopropane ring openingStrained three-membered ringPermanent DNA adduct formation
Adduct stabilizationStructural relaxationExtended conjugated systemIrreversible DNA damage

Comparative Analysis of Carzelesin’s Binding Affinity with Other CPI Analogues

Carzelesin exhibits distinct biochemical properties when compared to structurally-related CPI analogues, particularly regarding DNA interaction kinetics and cytotoxic potency. Among the CPI class, carzelesin demonstrates intermediate binding affinity but exceptional sequence selectivity, distinguishing it from other clinically investigated agents such as adozelesin and bizelesin [3] [9].

Adozelesin, a simpler CPI analogue, demonstrates approximately 5-fold higher in vitro potency than carzelesin in certain cancer cell lines, with IC50 values in the low picomolar range versus carzelesin's mid-picomolar range. However, this enhanced potency comes at the expense of reduced sequence discrimination, resulting in more widespread DNA damage. Bizelesin, functioning as a bifunctional alkylator, forms interstrand cross-links rather than monoalkylations. This agent exhibits significantly prolonged DNA residence time due to its dual covalent attachment, but demonstrates substantially different pharmacokinetic properties and toxicity profiles [9].

Carzelesin's unique pharmacokinetic advantage stems from its prodrug design. The esterified precursor form improves solubility and distribution characteristics compared to non-prodrug CPI analogues. Upon intracellular activation, the liberated CPI moiety (U-76,073) exhibits DNA binding kinetics similar to adozelesin, but with modified sequence preferences due to the presence of the chloromethyl substituent. This modification expands the recognition sequence from the core 5'-TTA-3' motif common to natural duocarmycins to the extended 5'-AATTA-3' sequence, potentially enhancing targeting precision in genomic contexts [3].

Table 3: Comparative Analysis of CPI Analogues' Biochemical Properties

CompoundIn Vitro Potency (IC50 Range)DNA Alkylation TypePrimary Recognition SequenceProdrug Activation Required
Carzelesin10-50 pMMonoalkylation5'-AATTA-3'Yes
Adozelesin1-5 pMMonoalkylation5'-TTA-3'No
Bizelesin5-20 pMInterstrand crosslink5'-TATATA-3'No
Duocarmycin SA0.5-2 pMMonoalkylation5'-TTA-3'No
CC-10650.1-0.5 pMMonoalkylation5'-TTA-3'No

The structural basis for differential binding affinity resides in the substituent pattern of the CPI unit. Carzelesin's chloromethyl group creates steric and electronic effects that moderately reduce association kinetics compared to unsubstituted analogues, but simultaneously enhance sequence discrimination. The prodrug approach also modulates cellular uptake and distribution, potentially improving tumor penetration compared to more lipophilic CPI derivatives. These biochemical characteristics position carzelesin as a promising candidate for antibody-drug conjugate (ADC) payload applications, where controlled activation and targeted delivery can maximize therapeutic index [9].

Induction of Apoptotic Pathways via DNA Damage Response

Carzelesin's covalent DNA adducts initiate a complex signaling cascade culminating in programmed cell death through both intrinsic and extrinsic apoptotic pathways. The primary trigger involves replication fork collision with carzelesin adducts during DNA synthesis, resulting in the generation of double-strand breaks (DSBs) that exceed cellular repair capacity. These DSBs activate the DNA damage response (DDR) network, beginning with recognition by the MRE11-RAD50-NBS1 (MRN) complex [4] [6].

The MRN complex serves as a platform for ATM kinase activation, which phosphorylates numerous downstream targets including histone H2AX (forming γH2AX foci), CHK2 checkpoint kinase, and the p53 tumor suppressor. Phosphorylated p53 dissociates from its negative regulator MDM2 and translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes including BAX, PUMA, and NOXA [4] [8]. Simultaneously, carzelesin adducts induce replication stress that activates ATR-CHK1 signaling, imposing cell cycle arrest at G2/M transition to provide time for DNA repair. However, the irreparable nature of CPI adducts converts this protective response into a commitment to apoptosis [6].

Mitochondrial apoptosis execution involves BAX/BAK oligomerization, mitochondrial outer membrane permeabilization, and cytochrome c release. The resulting apoptosome complex activates caspase-9, which initiates the caspase cascade through proteolytic activation of executioner caspases-3 and -7. Carzelesin has also been shown to induce death receptor signaling through p53-mediated upregulation of FAS and TRAIL receptors, providing an additional apoptotic pathway in certain cellular contexts [4] [8].

Table 4: DNA Damage Response and Apoptotic Markers Induced by Carzelesin

Molecular EventKey Signaling ComponentsDetection MethodTemporal Sequence
DNA damage recognitionMRN complex, γH2AX fociImmunofluorescenceMinutes to hours
Signal transductionATM, ATR, DNA-PK activationWestern blot (phospho-specific)1-4 hours
Checkpoint activationCHK1, CHK2, p53 phosphorylationFlow cytometry, Western blot4-12 hours
Transcriptional responsep53 target genes (BAX, PUMA, FAS)qPCR, microarray8-24 hours
Mitochondrial apoptosisBAX translocation, cytochrome c releaseConfocal microscopy12-36 hours
Caspase activationCaspase-9, -3, -7 cleavageFluorogenic substrates18-48 hours
Apoptotic executionDNA fragmentation, phosphatidylserine exposureTUNEL, Annexin V staining24-72 hours

Properties

CAS Number

119813-10-4

Product Name

Carzelesin

IUPAC Name

[8-(chloromethyl)-6-[5-[[6-(diethylamino)-1-benzofuran-2-carbonyl]amino]-1H-indole-2-carbonyl]-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-4-yl] N-phenylcarbamate

Molecular Formula

C41H37ClN6O5

Molecular Weight

729.2 g/mol

InChI

InChI=1S/C41H37ClN6O5/c1-4-47(5-2)29-13-11-24-17-35(52-33(24)18-29)39(49)44-28-12-14-30-25(15-28)16-31(46-30)40(50)48-22-26(20-42)37-32(48)19-34(38-36(37)23(3)21-43-38)53-41(51)45-27-9-7-6-8-10-27/h6-19,21,26,43,46H,4-5,20,22H2,1-3H3,(H,44,49)(H,45,51)

InChI Key

BBZDXMBRAFTCAA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Solubility

Soluble in DMSO

Synonyms

carzelesin
NSC 619029
U 80244
U-80244

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C7C(=CNC7=C(C=C65)OC(=O)NC8=CC=CC=C8)C)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.